
Benzaldehyde, 5-benzoyl-2-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-BENZOYL-2-HYDROXYBENZALDEHYDE is an organic compound with the molecular formula C14H10O3 It is a derivative of benzaldehyde, featuring both a benzoyl group and a hydroxyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BENZOYL-2-HYDROXYBENZALDEHYDE typically involves the formylation of phenol derivatives. One common method is the Reimer-Tiemann reaction, which involves the reaction of phenol with chloroform in the presence of a strong base such as sodium hydroxide . This reaction produces ortho-hydroxybenzaldehyde, which can then be further modified to introduce the benzoyl group.
Industrial Production Methods
Industrial production of 5-BENZOYL-2-HYDROXYBENZALDEHYDE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-BENZOYL-2-HYDROXYBENZALDEHYDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated benzaldehydes and other substituted derivatives.
Scientific Research Applications
5-BENZOYL-2-HYDROXYBENZALDEHYDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-BENZOYL-2-HYDROXYBENZALDEHYDE involves its interaction with various molecular targets. The hydroxyl and carbonyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Salicylaldehyde: Another hydroxybenzaldehyde with similar chemical properties.
5-Benzyl-2-hydroxybenzaldehyde: A related compound with a benzyl group instead of a benzoyl group.
2-Hydroxybenzaldehyde: A simpler derivative with only a hydroxyl group attached to the benzene ring.
Uniqueness
5-BENZOYL-2-HYDROXYBENZALDEHYDE is unique due to the presence of both benzoyl and hydroxyl groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
14898-78-3 |
|---|---|
Molecular Formula |
C14H10O3 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
5-benzoyl-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C14H10O3/c15-9-12-8-11(6-7-13(12)16)14(17)10-4-2-1-3-5-10/h1-9,16H |
InChI Key |
RPQGBBKISKLMCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-Chloro-4'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13004408.png)
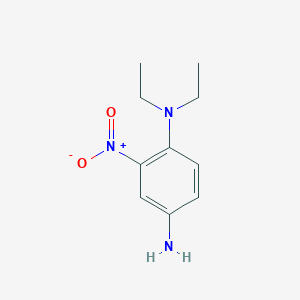

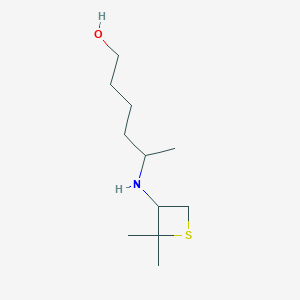
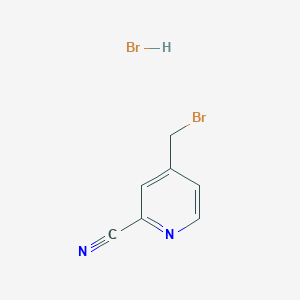
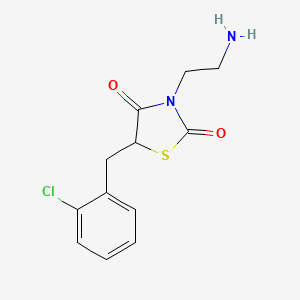
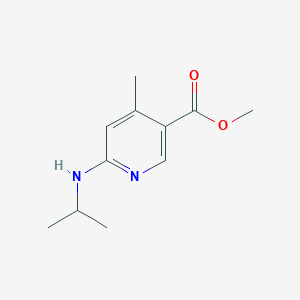
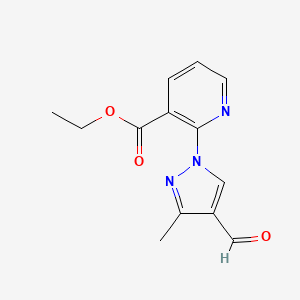

![6-(3-Bromopropyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13004454.png)

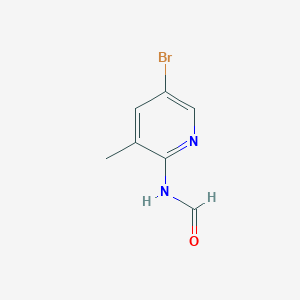

![6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-amine](/img/structure/B13004482.png)
